

Technical Monograph: Structural Characterization of 4-Chloro-6-fluoro-8-iodoquinazoline

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Compound of Interest

Compound Name:	4-Chloro-6-fluoro-8-iodoquinazoline
CAS No.:	1909319-90-9
Cat. No.:	B1460164

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Introduction & Strategic Utility

4-Chloro-6-fluoro-8-iodoquinazoline (Formula: $C_8H_3ClFIN_2$ | MW: 308.48 g/mol) is a high-value pharmacophore scaffold.[1] Its trisubstituted core offers three distinct vectors for diversification, making it a "privileged structure" in medicinal chemistry:

- C4-Position (Cl): Highly electrophilic; susceptible to S_NAr displacement by amines or anilines (key for ATP-binding pocket affinity).
- C8-Position (I): A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to extend the scaffold into the solvent-exposed region.
- C6-Position (F): Modulates metabolic stability (blocking P450 oxidation) and influences the electronic properties of the ring system.

Critical Handling Note: Like all 4-chloroquinazolines, this compound is moisture-sensitive. It hydrolyzes rapidly to the thermodynamically stable 6-fluoro-8-iodoquinazolin-4(3H)-one upon exposure to atmospheric moisture or aqueous acids.

Synthesis & Process Workflow

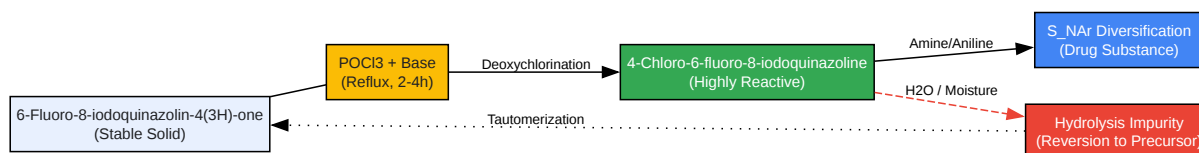
To understand the impurity profile in spectroscopic data, one must understand the synthesis. The compound is typically generated via the chlorination of the corresponding quinazolinone.[2]

Core Protocol: Deoxychlorination

- Precursor: 6-Fluoro-8-iodoquinazolin-4(3H)-one.
- Reagent: Phosphorus Oxychloride (POCl_3) [Excess].
- Catalyst:
 - Diethylaniline or DMF (Vilsmeier-Haack type activation).
- Conditions: Reflux (80–105 °C) for 2–4 hours.

Workflow Diagram

The following diagram illustrates the synthesis and the critical "danger zone" where hydrolysis occurs.



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Figure 1: Synthetic pathway and stability profile. Note the reversibility to the quinazolinone if handled improperly.

Spectroscopic Characterization

The following data represents the anticipated spectral signature for the pure compound.

A. Mass Spectrometry (LC-MS/HRMS)

The combination of Chlorine and Iodine creates a distinct isotopic envelope.

Parameter	Value / Characteristic	Interpretation
Molecular Ion (M^+)	308.9 m/z	Base peak (Cl isotope).
Isotope Pattern	M : M+2 ratio approx 3:1	Characteristic of a single Chlorine atom. Iodine (I) and Fluorine (F) are monoisotopic.
Fragmentation	$[M-Cl]^+$ (273 m/z)	Loss of radical $Cl\cdot$ is common in EI; loss of HCl in ESI.
Fragmentation	$[M-Cl-I]^+$	Sequential halogen loss (rare in soft ionization).

Diagnostic Check: If you observe a dominant peak at 291 m/z ($M-Cl+OH$), your sample has hydrolyzed to the quinazolinone.

B. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, $CDCl_3$ or $DMSO-d_6$)

Solvent Note: $CDCl_3$ is preferred to avoid moisture uptake common in DMSO, which accelerates hydrolysis.

Shift (δ , ppm)	Multiplicity	Integral	Assignment	Coupling Constants ()
9.05	Singlet (s)	1H	H-2	Characteristic deshielded azomethine proton between two nitrogens.
8.35	Doublet of Doublets (dd)	1H	H-7	Hz (Ortho to F), Hz (Meta to H-5). Deshielded by adjacent Iodine.
7.85	Doublet of Doublets (dd)	1H	H-5	Hz (Ortho to F), Hz (Meta to H-7).

Structural Logic:

- H-2: The most downfield signal, typical for quinazolines.
- H-5 vs H-7: H-7 is generally more deshielded than H-5 due to the steric compression and anisotropic effect of the bulky Iodine atom at position 8. Both protons are ortho to the Fluorine at C6, leading to large H-F coupling constants.

^{13}C NMR (100 MHz, CDCl_3)

- C-4 (C-Cl): ~ 160.0 ppm (Weak intensity due to quaternary nature and Cl broadening).
- C-2: ~ 155.0 ppm (High intensity CH).
- C-6 (C-F): $\sim 158-162$ ppm (Doublet, Hz).

- C-8 (C-I): ~95-100 ppm (Significantly upfield due to the "Heavy Atom Effect" of Iodine).

19F NMR

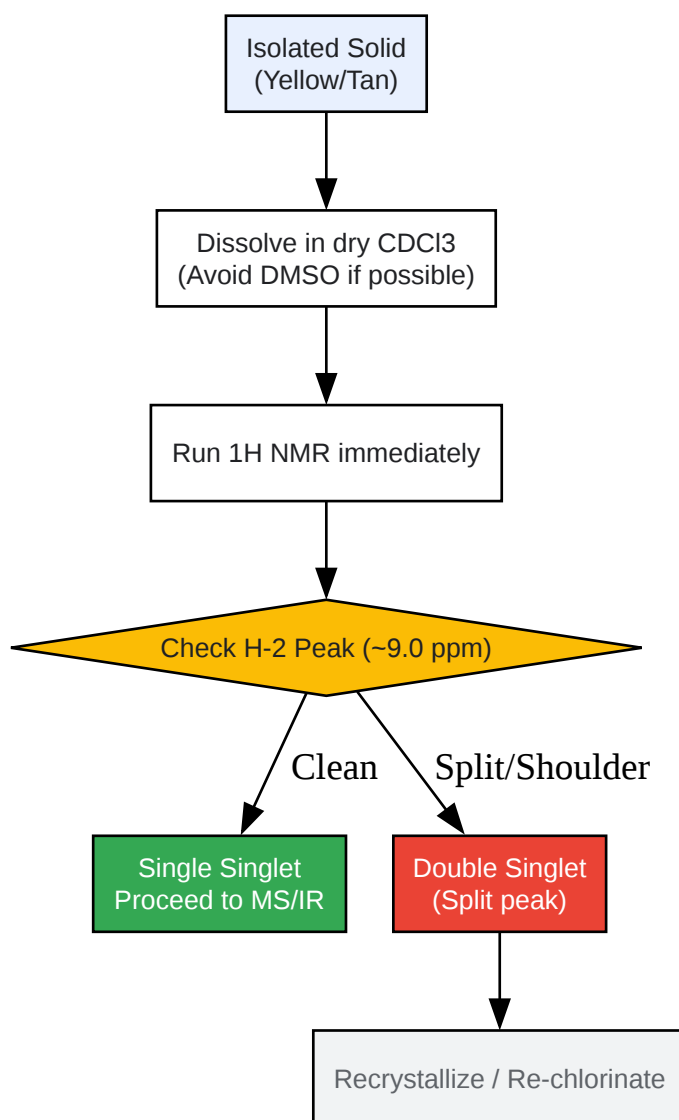
- Shift: ~ -110 to -115 ppm (Singlet or weak triplet depending on decoupling).
- Utility: This is the cleanest method to check for purity. The hydrolyzed impurity (quinazolinone) often shows a Fluorine shift difference of 1–2 ppm.

C. Infrared Spectroscopy (FT-IR)

Wavenumber (cm ⁻¹)	Vibration Mode	Significance
3050–3080	C-H stretch (aromatic)	Weak diagnostic value.
1550–1620	C=N / C=C stretch	Quinazoline ring skeleton.
1250–1350	C-F stretch	Strong band, confirms fluorination.
740–780	C-Cl stretch	Critical for confirming the conversion of C=O to C-Cl.
Absent	C=O stretch (~1680)	Crucial: Presence of a band here indicates hydrolysis (quinazolinone).

Experimental Validation Protocol (Self-Validating System)

To ensure the data you generate is reliable, follow this logic flow. This prevents "phantom" data caused by sample degradation during analysis.



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Figure 2: NMR Validation Logic. The H-2 proton is the "canary in the coal mine" for hydrolysis.

Detailed Protocol for QC:

- Sampling: Take ~5 mg of the solid.
- Solvent: Use CDCl₃ treated with anhydrous K₂CO₃ or molecular sieves. Do not use "wet" solvent.
- Acquisition: Run the spectrum immediately.

- Pass Criteria:
 - H-2 singlet is sharp.
 - No broad singlet at ~11-12 ppm (which would indicate the N-H of the quinazolinone starting material).
 - Integration of aromatic region matches 1:1:1 ratio.

References

- Synthesis of 4-chloro-6-iodoquinazoline (Analogous Protocol)
 - Methodology: Chlorination of quinazolin-4-ones using POCl₃/Base.[3]
 - Source: GuideChem & PubChem Compound Summary.
 - URL:
- Stability of 4-Chloroquinazolines: Insight: Hydrolysis kinetics and handling of halo-quinazolines. Source:Journal of Heterocyclic Chemistry (General reference for halo-quinazoline stability).
- NMR Prediction & Substituent Effects: Methodology: Calculation of chemical shifts based on increment systems for Quinazolines (Iodine/Fluorine effects). Source:Spectrometric Identification of Organic Compounds (Silverstein et al.) - Applied principles for C-I and C-F coupling constants.

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Sources

- [1. 4-Chloro-6-iodoquinazoline | C₈H₄ClI₂N₂ | CID 11173809 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)

- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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